molecular formula C17H25N3O4 B12905707 (S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate

(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate

Cat. No.: B12905707
M. Wt: 335.4 g/mol
InChI Key: QDQKTRYYXNTQTE-NSHDSACASA-N
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Description

(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate is a complex organic compound that features a cyclopropyl group, a pyrrole ring, and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride, followed by further functionalization steps .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and pyrrole moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to pyrrole-2,5-dione derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.

Scientific Research Applications

(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-Butyl (1-(cyclopropyl(2-oxo-2-(1H-pyrrol-2-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H25N3O4

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[cyclopropyl-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]amino]-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C17H25N3O4/c1-11(19-16(23)24-17(2,3)4)15(22)20(12-7-8-12)10-14(21)13-6-5-9-18-13/h5-6,9,11-12,18H,7-8,10H2,1-4H3,(H,19,23)/t11-/m0/s1

InChI Key

QDQKTRYYXNTQTE-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C(=O)N(CC(=O)C1=CC=CN1)C2CC2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N(CC(=O)C1=CC=CN1)C2CC2)NC(=O)OC(C)(C)C

Origin of Product

United States

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